![molecular formula C20H21NO4S B2442616 1'-Tosylspiro[chroman-2,4'-piperidin]-4-one CAS No. 877811-41-1](/img/structure/B2442616.png)

1'-Tosylspiro[chroman-2,4'-piperidin]-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

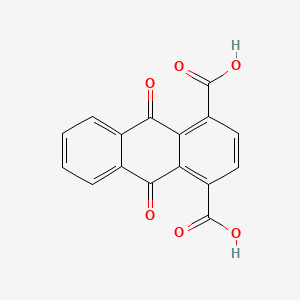

1’-Tosylspiro[chroman-2,4’-piperidin]-4-one is a synthetic compound with potential applications in various fields of research and industry. It is a member of the six-membered tricyclic molecule containing oxygen and nitrogen as hetero atoms . This compound has been proven as one of the most valued scaffolds utilized by several medicinal chemists and pharmacologists to yield therapeutically effective biologicals .

Synthesis Analysis

A spiro compound is usually formed by the simultaneous reactions of condensation and cyclization . The synthesis of N-acyl/aroyl spiro[chroman-2,4’-piperidin]-4(3H)-one involves an interaction between the free amine of spiro[chroman-2,4’-piperidin]-4(3H)-one and a reactive ester intermediate .Molecular Structure Analysis

Spiro[chroman-2,4’-piperidin]-4(3H)-one is a member of the six-membered tricyclic molecule containing oxygen and nitrogen as hetero atoms .Chemical Reactions Analysis

The chemical reactions involved in the formation of spiro compounds usually involve condensation and cyclization .科学的研究の応用

Biological Activity and Histamine Release Inhibition

1'-Tosylspiro[chroman-2,4'-piperidin]-4-one derivatives have been explored for their biological activities, including the inhibition of histamine release. Yamato et al. (1981) synthesized various 1'-alkylspiro[isochroman-piperidines] and examined their effects on histamine release inhibition, particularly focusing on the structural requirements for this activity. This class of compounds, including 1'-tosylspiro[chroman-2,4'-piperidin]-4-one, showed promising results in inhibiting compound 48/80 induced histamine release from isolated rat peritoneal mast cells (Yamato et al., 1981).

Pharmacophore Development and Synthesis

The spiro[chromane-2,4'-piperidine]-4(3H)-one structure is a significant pharmacophore in various drugs and biochemical reagents. Ghatpande et al. (2020) highlighted the considerable progress in synthesizing spiro[chromane-2,4'-piperidine]-4(3H)-one-derived compounds and their biological relevance. The review focused on their structural features, reaction mechanisms, and potential utility in medicinal chemistry (Ghatpande et al., 2020).

Potential in Histone Deacetylase Inhibition

Thaler et al. (2012) studied spiro[chromane-2,4'-piperidine] derivatives as novel histone deacetylase (HDAC) inhibitors. These compounds were evaluated for their ability to inhibit nuclear HDACs and exhibited antiproliferative activities in vitro. Some derivatives showed improved in vivo antitumor activity, indicating their potential in cancer therapy (Thaler et al., 2012).

Anticancer Activity and Apoptosis Induction

Abdelatef et al. (2018) synthesized a series of spiro[chroman-2,4'-piperidin]-4-one derivatives and evaluated them as cytotoxic agents against various human cancer cell lines. The study revealed the compounds' potential as cytotoxic candidates, particularly in inducing apoptosis in cancer cells (Abdelatef et al., 2018).

Acetyl-CoA Carboxylase Inhibition

Shinde et al. (2009) designed and synthesized spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors. The study discussed the structure-activity relationship of these compounds, with several showing inhibitory activity in the low nanomolar range. This research highlights the compound's potential in metabolic regulation (Shinde et al., 2009).

将来の方向性

Significant advancements in complex amido-piperidyl linked spiro heterocyclic chroman-4-ones have been continuously reported in pre-clinical and clinical investigations . This suggests that there is ongoing interest in the development and application of these compounds in the field of medicinal chemistry.

作用機序

Target of Action

It’s known that piperidine derivatives, which include 1’-tosylspiro[chroman-2,4’-piperidin]-4-one, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are used in the design of various drugs .

Mode of Action

Piperidine derivatives are known to interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Piperidine derivatives are known to influence a variety of biochemical pathways, leading to downstream effects .

Pharmacokinetics

These properties would impact the bioavailability of the compound, influencing its effectiveness as a drug .

Result of Action

Piperidine derivatives are known to have various effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly impact the action of pharmaceutical compounds .

特性

IUPAC Name |

1'-(4-methylphenyl)sulfonylspiro[3H-chromene-2,4'-piperidine]-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4S/c1-15-6-8-16(9-7-15)26(23,24)21-12-10-20(11-13-21)14-18(22)17-4-2-3-5-19(17)25-20/h2-9H,10-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDRJYIRPRREXNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-Tosylspiro[chroman-2,4'-piperidin]-4-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Ethyl-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2442535.png)

![3-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2442539.png)

![7-Methoxy-1'-methyl-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2442542.png)

![N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2442543.png)

![[6-(Pyrrolidin-1-yl)pyridin-3-yl]methanamine](/img/structure/B2442548.png)

![2-hydroxy-9-methyl-N-(3-morpholinopropyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2442550.png)

![2-((2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide](/img/structure/B2442555.png)